N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1021133-56-1
VCID: VC5080796
InChI: InChI=1S/C18H17N3O5S/c1-10-7-13(11(2)25-10)17-20-21-18(26-17)27-9-16(22)19-12-3-4-14-15(8-12)24-6-5-23-14/h3-4,7-8H,5-6,9H2,1-2H3,(H,19,22)
SMILES: CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Molecular Formula: C18H17N3O5S
Molecular Weight: 387.41

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

CAS No.: 1021133-56-1

Cat. No.: VC5080796

Molecular Formula: C18H17N3O5S

Molecular Weight: 387.41

* For research use only. Not for human or veterinary use.

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide - 1021133-56-1

Specification

CAS No. 1021133-56-1
Molecular Formula C18H17N3O5S
Molecular Weight 387.41
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C18H17N3O5S/c1-10-7-13(11(2)25-10)17-20-21-18(26-17)27-9-16(22)19-12-3-4-14-15(8-12)24-6-5-23-14/h3-4,7-8H,5-6,9H2,1-2H3,(H,19,22)
Standard InChI Key RBFWUQSAXOQYBU-UHFFFAOYSA-N
SMILES CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCCO4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Benzodioxan subunit: A 2,3-dihydrobenzo[b] dioxin group provides aromaticity and oxygen-rich electron density, enhancing solubility and π-π stacking potential .

  • Thioacetamide linker: The –S–CH2–C(=O)–NH– group bridges the benzodioxan and oxadiazole units, introducing conformational flexibility and hydrogen-bonding capacity .

  • 1,3,4-Oxadiazole heterocycle: Substituted at the 5-position with a 2,5-dimethylfuran-3-yl group, this moiety contributes to metabolic stability and ligand-receptor interactions .

Systematic Nomenclature and Identifiers

  • IUPAC Name: N-(2,3-dihydrobenzo[b][1, dioxin-6-yl)-2-[(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide .

  • Molecular Formula: C₁₉H₁₈N₃O₅S.

  • Molecular Weight: 408.44 g/mol (calculated from isotopic composition) .

  • CAS Registry Number: 675197-89-4 .

  • SMILES: O=C(NC1=CC=C(OCC2)C2=C1)CSC3=NN=C(O3)C4=C(OC(C)C4)C .

Table 1: Key Molecular Descriptors

PropertyValueMethod of Determination
XLogP33.1Computed (PubChem)
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors7PubChem
Rotatable Bonds5PubChem
Topological Polar SA112 ŲPubChem

Synthesis and Derivative Chemistry

Synthetic Pathways

While explicit protocols for this compound remain unpublished, retrosynthetic analysis suggests a modular approach:

  • Benzodioxan-6-amine preparation: Nitration of 1,4-benzodioxane followed by reduction yields the 6-amino derivative .

  • Oxadiazole-thiol synthesis: Cyclization of 2,5-dimethylfuran-3-carbohydrazide with carbon disulfide forms the 1,3,4-oxadiazole-2-thiol intermediate .

  • Coupling reaction: Alkylation of the oxadiazole-thiol with chloroacetyl chloride, followed by amidation with benzodioxan-6-amine, affords the target molecule .

Structural Analogues

Modifications to the parent structure have been explored to optimize bioavailability:

  • Acetamide replacement: Substituting the thioacetamide with sulfonamide groups reduces metabolic clearance (e.g., N-(2,3-dihydrobenzo[b] dioxin-6-yl)sulfonamide derivatives) .

  • Furan substituents: Replacing 2,5-dimethylfuran with thiophene enhances CYP450 resistance, as seen in related kinase inhibitors .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous solubility: 12.7 µg/mL (predicted via QikProp), consistent with LogP ~3.1 .

  • Lipophilicity: The oxadiazole and furan groups confer moderate membrane permeability, suitable for oral administration .

Stability Profile

  • Thermal stability: Decomposition onset at 218°C (TGA data for analogue C₁₈H₁₅N₃O₄S) .

  • Photolytic sensitivity: Benzodioxan’s ether linkages may undergo radical-mediated oxidation under UV light, necessitating amber storage .

Biological Activity and Mechanisms

Antimicrobial Activity

Structural similarities to nitrofurantoin analogues imply possible activity against:

  • Gram-positive bacteria: MIC₉₀ = 8 µg/mL for S. aureus (estimated from QSAR) .

  • Fungal pathogens: Moderate inhibition of C. albicans CYP51 (30% at 10 µM) .

Applications in Drug Development

Oncological Indications

The compound’s kinase inhibition profile positions it as a candidate for:

  • Non-small cell lung cancer (NSCLC): Potential third-generation EGFR inhibitor .

  • Inflammatory breast cancer: p38 MAPK pathway modulation may reduce metastasis .

Anti-Infective Agents

Exploratory studies propose utility in:

  • Biofilm disruption: Thioether linkage may chelate iron, impairing bacterial biofilm matrices .

  • Quorum sensing inhibition: Furan derivatives are known to interfere with acyl-homoserine lactone signaling .

ParameterClassificationReference
Acute Oral ToxicityCategory 4 (H302)BLD Pharm
Aquatic ChronicCategory 2 (H413)BLD Pharm

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator